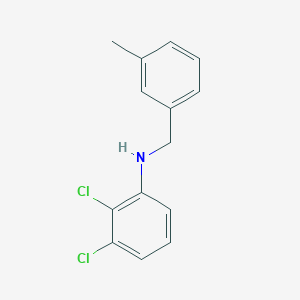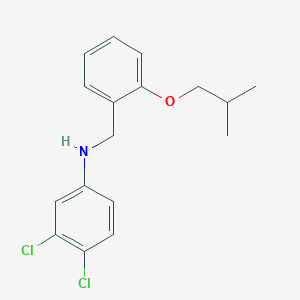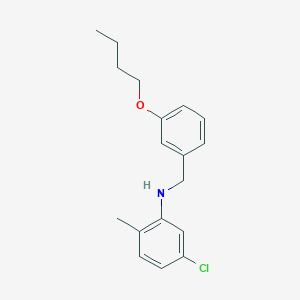![molecular formula C17H20ClNO2 B1385440 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline CAS No. 1040684-85-2](/img/structure/B1385440.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Descripción general
Descripción
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline” is a specialty product used for proteomics research . It has a molecular formula of C17H20ClNO2 and a molecular weight of 305.8 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular weight of 305.8 .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Interaction with N-Acetylcysteine : A study by Lindqvist, Kenne, and Lindeke (1991) explored the reaction between N-acetylcysteine and a compound related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, revealing the formation of several products depending on pH, concentration, and reaction time (Lindqvist et al., 1991).
Metabolic Ring Hydroxylation : Research by Gorrod and Patterson (1980) indicated the ring (4-C) hydroxylation of N,N-dialkylaniline derivatives, contributing to the understanding of metabolic pathways (Gorrod & Patterson, 1980).
Synthesis of Novel Derivatives : Dewangan et al. (2015) synthesized novel oxadiazole derivatives from a compound structurally similar to this compound, showing potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Biological Activities
Antimicrobial and Anthelmintic Evaluations : A study by Varshney, Husain, and Parcha (2014) focused on synthesizing and testing novel Schiff bases derived from a compound similar to this compound, revealing significant antibacterial and anthelmintic activities (Varshney et al., 2014).
Cytotoxic Compounds : A study by Medici, Owen, and Sflomos (1977) on chloro-, methoxy-, and methoxycarbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines, which are structurally related, discussed their potential as anti-tumor agents (Medici et al., 1977).
Photophysicochemical Properties : Kuruca et al. (2018) synthesized and characterized novel compounds, including ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups, and investigated their photophysical and photochemical properties (Kuruca et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIGHCOYZXESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)



![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)



